molecular formula C10H17N3O B2671222 4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine CAS No. 1866436-06-7

4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine

Cat. No. B2671222
CAS RN: 1866436-06-7
M. Wt: 195.266
InChI Key: MKNCYWOQDWOMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and biologically relevant compounds . Morpholine, on the other hand, is a colorless liquid and a cyclic tertiary amine. It is used as a base catalyst for the generation of polyurethanes and other reactions .


Synthesis Analysis

The synthesis of morpholines has seen significant advancements, with recent methods utilizing 1,2-amino alcohols, aziridines, epoxides, and related compounds . Imidazole derivatives also show a wide range of biological activities and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . Morpholine also has a ring structure, specifically a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

Imidazole and morpholine can undergo various chemical reactions due to their unique structures. For instance, imidazole can act as a base and a nucleophile, participating in various substitution and addition reactions . Morpholine can act as a base catalyst in the generation of polyurethanes and other reactions .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Morpholine is a colorless liquid .

Scientific Research Applications

Aminomethylation of Imidazoheterocycles

Researchers have discovered a new aminomethylation reaction that occurs at C-3 of imidazopyridines with morpholine, offering potential for the synthesis of aminomethylated derivatives under mild conditions. This methodology extends to other heterocycles, highlighting the versatility of morpholine in facilitating novel synthetic routes (Mondal et al., 2017).

Synthesis of Benzimidazoles as Glucosidase Inhibitors

A novel synthesis route for benzimidazole derivatives featuring a morpholine skeleton has been developed. These compounds have shown promising in vitro antioxidant activities and glucosidase inhibition, suggesting potential therapeutic applications (Özil et al., 2018).

Characterization and Biological Activity of Morpholine Derivatives

A study focused on synthesizing and characterizing 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound exhibited significant antimicrobial and anti-TB activity, demonstrating the potential of morpholine derivatives in developing new antimicrobials (Mamatha et al., 2019).

Electrochemical and Quantum Chemical Studies

Research on benzimidazole derivatives containing morpholine explored their role as corrosion inhibitors for steel in acidic solutions. This study combines experimental techniques with quantum chemical calculations, offering insights into the protective mechanisms at the molecular level (Yadav et al., 2016).

QSAR Analysis of Morpholine Derivatives

A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives was conducted to predict antioxidant activity. This study emphasizes the relationship between molecular structure and antioxidant efficiency, guiding the design of new potential antioxidants (Drapak et al., 2019).

Mechanism of Action

The mechanism of action of imidazole and morpholine derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

The safety and hazards associated with imidazole and morpholine derivatives depend on their specific structures. Some derivatives may have toxic effects, while others may be relatively safe .

Future Directions

The future directions in the study of imidazole and morpholine derivatives are likely to involve the development of new synthesis methods and the exploration of their potential uses in medicine and other fields .

properties

IUPAC Name

4-[(1-ethylimidazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-13-4-3-11-10(13)9-12-5-7-14-8-6-12/h3-4H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNCYWOQDWOMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.